![molecular formula C23H23N3O3S B1231113 3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone](/img/structure/B1231113.png)
3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone is an amino acid amide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis and Reactions in Organic Chemistry : The compound has been utilized in the synthesis of various organic compounds. For instance, it's involved in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline derivatives and their subsequent reactions (Zaki, El-Dean, & Radwan, 2014). Also, it has been used in the one-pot synthesis of quinoline derivatives through simultaneous double C2/C3 functionalization (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Formation of Indolizine Derivatives : Another application is in the FeCl3-catalyzed 1,3-dipolar cycloaddition reaction for the synthesis of aryl(2-aryl-3-(quinolin-2-yl)indolizin-1-yl)methanones (Yavari, Naeimabadi, & Halvagar, 2016).
Potential Therapeutic Applications
Anticancer, Antibacterial, Antifungal Properties : Some derivatives of this compound have shown potential as therapeutic agents with anticancer, antibacterial, and antifungal properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Antimalarial and Antimicrobial Activity : Derivatives of this compound have demonstrated moderate to good antimalarial activity and good antimicrobial activity against various bacterial and fungal strains (Sonker & Pathak, 2018).
Chemical Synthesis and Characterization
Polycyclic Pyrrolo[2,1-a]isoquinolines Synthesis : It's used in the regio- and diastereoselective synthesis of polycyclic pyrrolo[2,1-a]isoquinolines (Moghaddam, Moafi, Jafari, Vilinger, & Langer, 2019).
Quinoline Derivatives through Ring-Contraction : Another notable use is in the oxidative ring-contraction of 3H-1-benzazepines to produce quinoline derivatives (Karimi, Ma, Ramig, Greer, Szalda, & Subramaniam, 2015).
Biological and Antimicrobial Activity
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of novel derivatives exhibiting potent antimicrobial activity against various bacterial and fungal strains (Desai, Patel, & Dave, 2016).
Isoquinoline Alkaloids and Their Properties : Isoquinoline alkaloids derivatives have been studied for their diverse pharmacological properties (Li, Kao, Tsai, Li, & Chen, 2017).
Green Chemistry and Efficient Synthesis
Green Synthesis Methods : The compound has been synthesized using green chemistry methods, contributing to more environmentally friendly chemical processes (Salari, Hassanabadi, & Mosslemin, 2017).
Homolytic Aromatic Substitution in Organic Synthesis : It's been used in oxidative coupling processes, such as in the synthesis of acyl derivatives through homolytic aromatic substitution (Li, Wu, Yu, Zhang, Hou, & Xie, 2022).
Cheminformatics and Medicinal Chemistry
Structure-Activity Relationship in Medicinal Chemistry : The compound's derivatives have been studied for their structure-activity relationships in the context of medicinal chemistry, particularly in the development of selective enzyme inhibitors (Lucas, Negri, Heim, Zimmer, & Hartmann, 2011).
Synthesis of Tubulin Polymerization Inhibitors for Cancer Treatment : Some derivatives have shown promising results as tubulin polymerization inhibitors, a crucial target in cancer therapy (Srikanth, Nayak, Babu, Kumar, Ravikumar, & Kamal, 2016).
Eigenschaften
Molekularformel |
C23H23N3O3S |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-quinolin-8-ylsulfonylpyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C23H23N3O3S/c27-23(25-15-12-17-6-1-2-7-19(17)16-25)20-10-5-14-26(20)30(28,29)21-11-3-8-18-9-4-13-24-22(18)21/h1-4,6-9,11,13,20H,5,10,12,14-16H2 |
InChI-Schlüssel |
ZVVNHGCZSHVFOA-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


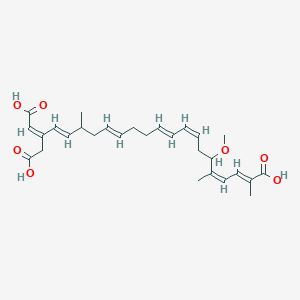
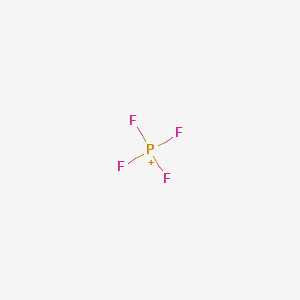

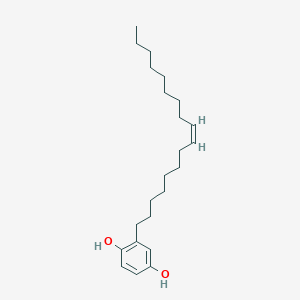
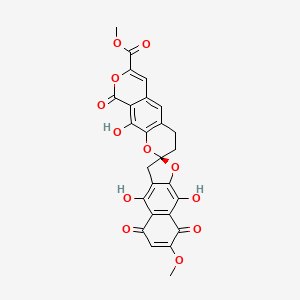
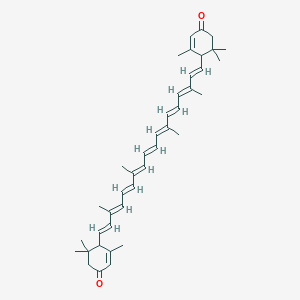


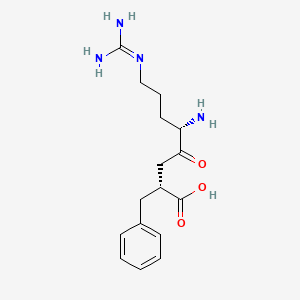
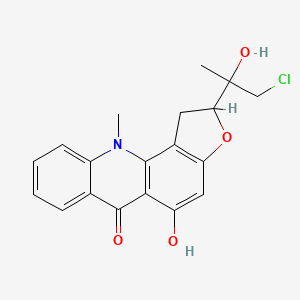
![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)
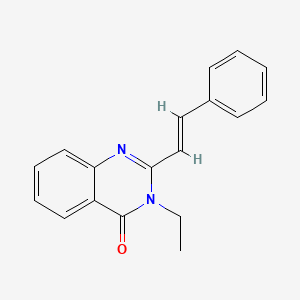
![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)
